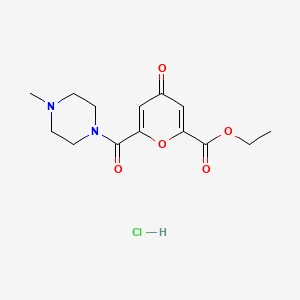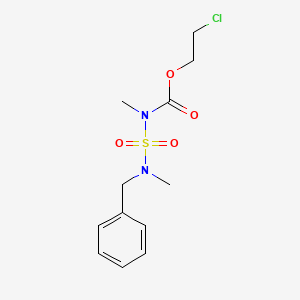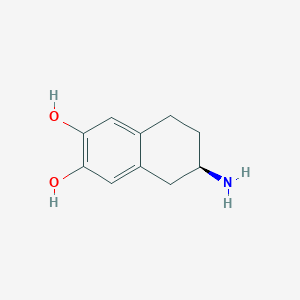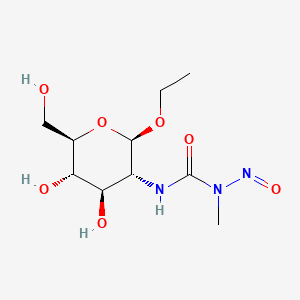
Broussonetinine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Broussonetinine B can be synthesized through biosynthetic pathways similar to those of sphingosine and phytosphingosine . The synthesis involves feeding experiments using [1-13C]glucose and 13C-NMR spectroscopic studies .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources, particularly from Broussonetia kazinoki .
化学反応の分析
Types of Reactions: Broussonetinine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound reacts with common reagents such as ninhydrin, which is used to detect the presence of amino acids and proteins . The reaction conditions often involve preparative high-performance liquid chromatography (HPLC) for isolation and purification .
Major Products Formed: The major products formed from these reactions include various glycosidase inhibitors, which are crucial for its biological activity .
科学的研究の応用
Broussonetinine B has a wide range of scientific research applications:
作用機序
Broussonetinine B exerts its effects by inhibiting glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism .
類似化合物との比較
- Broussonetine A
- Broussonetine E
- Broussonetine F
- Broussonetinine A
Comparison: Broussonetinine B is unique due to its specific glycosidase-inhibitory properties, which are more potent compared to other similar compounds . While Broussonetine A, E, and F also exhibit glycosidase inhibition, this compound has shown stronger activity in various studies .
特性
CAS番号 |
190317-93-2 |
|---|---|
分子式 |
C18H35NO5 |
分子量 |
345.5 g/mol |
IUPAC名 |
13-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18+/m1/s1 |
InChIキー |
HLJOKJJUFIWVNY-TVFCKZIOSA-N |
異性体SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
正規SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)

![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)




![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)


![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)


